molecular formula C11H18F3NO3 B12984376 tert-Butyl (R)-2-((R)-2,2,2-trifluoro-1-hydroxyethyl)pyrrolidine-1-carboxylate

tert-Butyl (R)-2-((R)-2,2,2-trifluoro-1-hydroxyethyl)pyrrolidine-1-carboxylate

Cat. No.: B12984376
M. Wt: 269.26 g/mol
InChI Key: VLUSRSVEVZDURI-HTQZYQBOSA-N
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Description

tert-Butyl ®-2-(®-2,2,2-trifluoro-1-hydroxyethyl)pyrrolidine-1-carboxylate is a compound that features a tert-butyl group, a trifluoromethyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ®-2-(®-2,2,2-trifluoro-1-hydroxyethyl)pyrrolidine-1-carboxylate typically involves the reaction of a pyrrolidine derivative with a trifluoromethyl ketone under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic addition of the pyrrolidine to the ketone, followed by the formation of the tert-butyl ester.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes, which offer advantages in terms of efficiency, scalability, and sustainability. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more versatile and sustainable compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ®-2-(®-2,2,2-trifluoro-1-hydroxyethyl)pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The trifluoromethyl group can be reduced under specific conditions.

    Substitution: The tert-butyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the trifluoromethyl group can produce a difluoromethyl derivative.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl ®-2-(®-2,2,2-trifluoro-1-hydroxyethyl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, this compound may be explored for its potential as a pharmaceutical intermediate. The presence of the trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates.

Industry

In the industrial sector, tert-Butyl ®-2-(®-2,2,2-trifluoro-1-hydroxyethyl)pyrrolidine-1-carboxylate can be used in the development of new materials with specific properties, such as increased thermal stability or resistance to chemical degradation.

Mechanism of Action

The mechanism of action of tert-Butyl ®-2-(®-2,2,2-trifluoro-1-hydroxyethyl)pyrrolidine-1-carboxylate involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can participate in hydrogen bonding and electrostatic interactions, while the pyrrolidine ring can engage in π-π stacking interactions. These interactions can influence the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl ®-2-(®-2,2,2-trifluoro-1-hydroxyethyl)pyrrolidine-1-carboxylate
  • tert-Butyl ®-2-(®-2,2,2-trifluoro-1-hydroxyethyl)piperidine-1-carboxylate
  • tert-Butyl ®-2-(®-2,2,2-trifluoro-1-hydroxyethyl)morpholine-1-carboxylate

Uniqueness

The uniqueness of tert-Butyl ®-2-(®-2,2,2-trifluoro-1-hydroxyethyl)pyrrolidine-1-carboxylate lies in its combination of a trifluoromethyl group and a pyrrolidine ring, which imparts distinct chemical and physical properties. This combination can enhance the compound’s reactivity and stability, making it a valuable tool in various scientific and industrial applications.

Properties

Molecular Formula

C11H18F3NO3

Molecular Weight

269.26 g/mol

IUPAC Name

tert-butyl (2R)-2-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C11H18F3NO3/c1-10(2,3)18-9(17)15-6-4-5-7(15)8(16)11(12,13)14/h7-8,16H,4-6H2,1-3H3/t7-,8-/m1/s1

InChI Key

VLUSRSVEVZDURI-HTQZYQBOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H]1[C@H](C(F)(F)F)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(C(F)(F)F)O

Origin of Product

United States

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